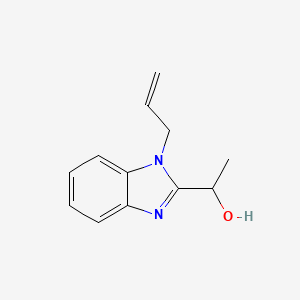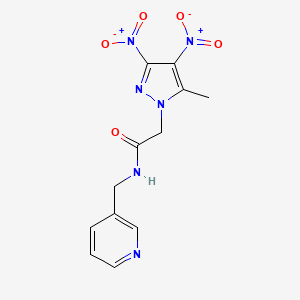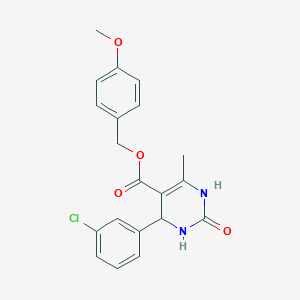
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one, also known as ADC-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is complex and involves multiple pathways. In cancer cells, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell cycle arrest and apoptosis. In neuroprotection, this compound exerts its effects by activating the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. In pain management, this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the dose and duration of treatment. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neuroprotection, this compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, leading to a decrease in oxidative stress and neuroinflammation. In pain management, this compound has been shown to decrease the release of inflammatory mediators such as prostaglandins, leading to a decrease in pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has several advantages for lab experiments such as its high purity and stability, which make it suitable for in vitro and in vivo studies. However, this compound also has some limitations such as its low solubility in water, which can make it difficult to administer in certain experimental setups. Additionally, the mechanism of action of this compound is complex and involves multiple pathways, which can make it challenging to isolate the specific effects of the compound.
Zukünftige Richtungen
There are several future directions for the study of 3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one. In cancer research, future studies could focus on the development of this compound as a potential anticancer drug by optimizing its efficacy and safety profile. In neuroprotection, future studies could focus on the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pain management, future studies could focus on the development of this compound as an alternative to traditional analgesics such as opioids, which have significant side effects and potential for abuse.
Conclusion:
This compound is a synthetic compound that has shown promising results in various fields of scientific research such as cancer research, neuroprotection, and pain management. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one is synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to form 3,4-dimethoxycyclohexanone, which is then reacted with aniline to yield this compound. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-anilino-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and pain management. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, this compound has been shown to have protective effects against oxidative stress and neuroinflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pain management, this compound has been shown to have analgesic effects by inhibiting the release of inflammatory mediators.
Eigenschaften
IUPAC Name |
3-anilino-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-19-9-8-14(12-20(19)24-2)15-10-17(13-18(22)11-15)21-16-6-4-3-5-7-16/h3-9,12-13,15,21H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSSEUFDSVXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)

![3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)
![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)

![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)


